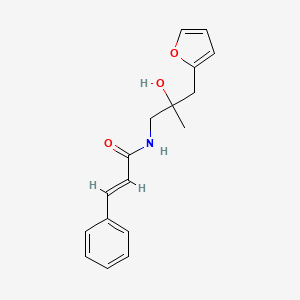

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide

Descripción

N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide is a synthetic amide derivative characterized by a cinnamamide backbone linked to a furan-containing hydroxy-methylpropyl substituent. The 2-hydroxy-2-methylpropyl group contributes to its stereochemical complexity and solubility profile, which are critical for pharmacokinetic behavior.

Propiedades

IUPAC Name |

(E)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-17(20,12-15-8-5-11-21-15)13-18-16(19)10-9-14-6-3-2-4-7-14/h2-11,20H,12-13H2,1H3,(H,18,19)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVXSRZVPGHENI-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=CO1)(CNC(=O)/C=C/C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Attachment of the Cinnamamide Moiety: The final step involves the formation of the amide bond between the furan derivative and cinnamic acid.

Industrial Production Methods

Industrial production of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Thionyl chloride (SOCl2), sodium hydride (NaH)

Major Products

Oxidation: Furanones, furanoic acids

Reduction: Dihydrofuran derivatives

Substitution: Chloro derivatives, various substituted furans

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism by which N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide exerts its effects involves several molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Signal Transduction: It may interfere with signal transduction pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer.

DNA Interaction: The compound can bind to DNA, potentially leading to the inhibition of DNA replication and transcription in cancer cells.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Bioactivity Trends : Furan-acrylamide hybrids (e.g., PAM-2) demonstrate potent neuropathic pain relief, suggesting the target compound’s cinnamamide group could synergize with furan to enhance efficacy .

- Synthetic Feasibility : High-purity amide synthesis is achievable via EDC/HOBt coupling, but the target compound’s hydroxy-methylpropyl group may require protective strategies to prevent side reactions .

- Pharmacokinetic Advantages : Compared to cyprofuram’s environmental persistence, the target compound’s hydroxy group may promote biodegradability, reducing ecological risks .

Actividad Biológica

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide is an organic compound characterized by its unique structural features, including a furan ring, a hydroxy group, and a cinnamamide moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological activity of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide is with a molecular weight of 285.34 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest for potential therapeutic applications.

The biological activity of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This inhibition suggests potential anti-inflammatory properties.

- Signal Transduction Interference : It may disrupt the NF-κB signaling pathway, which is involved in immune response and inflammation. By modulating this pathway, the compound may exert anti-inflammatory effects and influence cancer cell proliferation.

- DNA Interaction : Preliminary studies indicate that N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide can bind to DNA, potentially inhibiting replication and transcription in cancer cells.

Anticancer Properties

Research has indicated that compounds similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of cinnamic acid have shown efficacy in inhibiting cell proliferation in HepG2 liver cancer cells . The anticancer activity is often quantified using the IC50 value, which represents the concentration required to inhibit cell viability by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Cinnamic Acid Derivative | HepG2 | 53.20 |

| N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide | TBD | TBD |

Antimicrobial Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide has displayed promising antimicrobial properties in various assays. The presence of the furan ring contributes to its ability to interact with microbial targets, potentially disrupting their metabolic processes .

Antioxidant Activity

Studies suggest that this compound may possess antioxidant properties, which are crucial for protecting cells from oxidative stress. The free radical scavenging activity has been investigated, indicating its potential role in preventing cellular damage.

Case Studies

- Cytotoxicity Against Cancer Cells : In a study evaluating various cinnamic acid derivatives against HepG2 cells, it was found that compounds with structural similarities to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide exhibited varying degrees of cytotoxicity. This suggests that modifications in the structure can significantly influence biological activity .

- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of cinnamic acid derivatives through their ability to inhibit COX enzymes and modulate NF-kB pathways. This aligns with the proposed mechanisms for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.